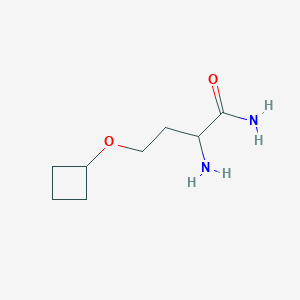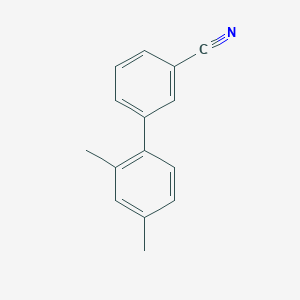
2-Amino-4-cyclobutoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-cyclobutoxybutanamide: is an organic compound with the molecular formula C8H16N2O2 This compound is characterized by the presence of an amino group, a cyclobutoxy group, and a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-cyclobutoxybutanamide can be achieved through several methods. One common approach involves the reaction of 4-cyclobutoxybutanoic acid with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4-cyclobutoxybutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyclobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-Amino-4-cyclobutoxybutanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: In industrial applications, this compound is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-4-cyclobutoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutoxy group may enhance binding affinity through hydrophobic interactions. The compound’s effects are mediated through the modulation of biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
2-Amino-4,4,4-trifluorobutanoic acid: This compound has a similar backbone but includes trifluoromethyl groups, which significantly alter its chemical properties and biological activity.
2-Amino-4,6-diphenylnicotinonitrile: Another structurally related compound with different functional groups, leading to distinct applications and mechanisms of action.
Uniqueness: 2-Amino-4-cyclobutoxybutanamide is unique due to its combination of an amino group and a cyclobutoxy group on a butanamide backbone. This structural arrangement provides specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C8H16N2O2 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-amino-4-cyclobutyloxybutanamide |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(10)11)4-5-12-6-2-1-3-6/h6-7H,1-5,9H2,(H2,10,11) |
Clé InChI |
ULUPMOSPUMFBLW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OCCC(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)



